molecular formula C154H245F3N40O44S B6295700 H-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH.TFA CAS No. 157802-70-5

H-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH.TFA

Cat. No.: B6295700
CAS No.: 157802-70-5
M. Wt: 3449.9 g/mol
InChI Key: RGAPURAVAALFBE-VUWXXUKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This peptide, with the sequence H-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH.TFA, is a linear polypeptide modified with trifluoroacetic acid (TFA) as a counterion. The presence of charged residues (e.g., Glu, Asp, Lys) and histidines may confer pH-dependent solubility or metal-binding properties. Notably, the C-terminal TFA modification enhances solubility in organic solvents, a common strategy for peptide purification .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C152H244N40O42S.C2HF3O2/c1-27-82(20)123(145(226)164-69-111(198)170-98(56-74(4)5)135(216)176-97(52-55-235-26)133(214)186-117(76(8)9)143(224)162-66-109(196)160-67-113(200)184-119(78(12)13)148(229)189-122(81(18)19)149(230)192-124(83(21)28-2)150(231)169-87(25)152(233)234)191-151(232)125(84(22)29-3)190-127(208)85(23)167-110(197)68-161-129(210)93(44-36-38-53-153)173-139(220)104(62-108(157)195)180-142(223)106(71-193)171-112(199)70-163-144(225)118(77(10)11)187-141(222)105(63-116(205)206)181-132(213)96(48-51-115(203)204)172-126(207)86(24)168-134(215)100(58-88-40-32-30-33-41-88)178-136(217)101(59-89-42-34-31-35-43-89)182-147(228)121(80(16)17)188-140(221)99(57-75(6)7)177-130(211)94(45-37-39-54-154)174-131(212)95(47-49-107(156)194)175-137(218)102(60-90-64-158-72-165-90)179-138(219)103(61-91-65-159-73-166-91)183-146(227)120(79(14)15)185-128(209)92(155)46-50-114(201)202;3-2(4,5)1(6)7/h30-35,40-43,64-65,72-87,92-106,117-125,193H,27-29,36-39,44-63,66-71,153-155H2,1-26H3,(H2,156,194)(H2,157,195)(H,158,165)(H,159,166)(H,160,196)(H,161,210)(H,162,224)(H,163,225)(H,164,226)(H,167,197)(H,168,215)(H,169,231)(H,170,198)(H,171,199)(H,172,207)(H,173,220)(H,174,212)(H,175,218)(H,176,216)(H,177,211)(H,178,217)(H,179,219)(H,180,223)(H,181,213)(H,182,228)(H,183,227)(H,184,200)(H,185,209)(H,186,214)(H,187,222)(H,188,221)(H,189,229)(H,190,208)(H,191,232)(H,192,230)(H,201,202)(H,203,204)(H,205,206)(H,233,234);(H,6,7)/t82-,83-,84-,85-,86-,87-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,117-,118-,119-,120-,121-,122-,123-,124-,125-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAPURAVAALFBE-VUWXXUKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C154H245F3N40O44S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. Each addition involves the following steps:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Washing: Removal of excess reagents and by-products.

    Cleavage: Final removal of the peptide from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

    Automated SPPS: Using machines to automate the deprotection, coupling, and washing steps.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

    Lyophilization: The purified peptide is freeze-dried to obtain a stable powder form.

Chemical Reactions Analysis

Aggregation Kinetics and Pathways

β-amyloid (1–42) undergoes spontaneous aggregation into oligomers, protofibrils, and fibrils under physiological conditions. Key factors influencing aggregation include:

Condition Aggregation Rate Morphology Source
pH 7.4, 37°C24–48 hours (fibril formation)Cross-β-sheet fibrils
Presence of metals (Cu²⁺/Zn²⁺)Accelerated by 50–70%Dense, amorphous aggregates
Low ionic strengthDelayed nucleation phaseOligomer-dominated structures
  • Critical intermediates : Dimers and trimers form within 2–6 hours, exhibiting heightened neurotoxicity compared to mature fibrils .

  • TFA impact : Residual TFA from synthesis may slightly acidify solutions, promoting β-sheet formation at early aggregation stages .

Oxidation Reactions

The methionine residue at position 35 (Leu-Met-Val-Gly) is a primary site for oxidation:

Methionine Sulfoxidation

  • Reaction : Met35H2O2/ROSMetO35\text{Met}^{35} \xrightarrow{\text{H}_2\text{O}_2/\text{ROS}} \text{MetO}^{35} (sulfoxide) → MetO235\text{MetO}_2^{35} (sulfone) .

  • Consequences :

    • Sulfoxide form retains ~80% aggregation propensity but reduces neurotoxicity by 40% .

    • Sulfone form shows negligible toxicity despite similar aggregation kinetics .

Histidine Coordination with Reactive Oxygen Species (ROS)

  • His13 and His14 residues mediate redox reactions with Cu²⁺/Fe³⁺, generating hydroxyl radicals (OH\cdot\text{OH}) via Fenton-like mechanisms :

    Cu++H2O2Cu2++OH+OH\text{Cu}^+ + \text{H}_2\text{O}_2 \rightarrow \text{Cu}^{2+} + \cdot\text{OH} + \text{OH}^-
  • Outcome : Oxidative damage to neuronal lipids and proteins .

Metal Coordination Chemistry

β-amyloid (1–42) binds transition metals via His, Asp, and Glu residues:

Metal Ion Binding Site Affinity (Kd) Biological Impact
Cu²⁺His13, His14, Asp7, Tyr1010⁻¹⁰–10⁻¹² MROS generation, aggregation
Zn²⁺His6, Glu11, Asp710⁻⁶–10⁻⁸ MModulates plaque density
Fe³⁺Asp1, Glu3, His610⁻⁹–10⁻¹¹ MEnhances β-sheet stability
  • Structural effects : Metal binding induces conformational shifts, stabilizing β-hairpin structures critical for cross-monomer interactions .

Hydrolytic Degradation

β-amyloid (1–42) is susceptible to enzymatic hydrolysis:

  • Neprilysin : Cleaves at Phe19-Phe20 and Leu34-Met35, generating non-toxic fragments .

  • Insulin-degrading enzyme (IDE) : Targets hydrophobic regions (e.g., Val18-Phe19), with activity pH-dependent (optimal pH 7.5–8.0) .

Synthetic Modifications

  • TFA removal : Dialysis against dilute HCl (pH 3.0) replaces TFA with Cl⁻, minimizing artifactual aggregation .

  • Isotopic labeling : 15N ^{15}\text{N}- or 13C ^{13}\text{C}-labeled variants enable NMR studies of aggregation dynamics .

Scientific Research Applications

Neurobiology and Alzheimer's Disease Research

1.1 Amyloid Beta Peptide Role
The compound is a fragment of the amyloid beta peptide (Aβ), which is pivotal in the pathogenesis of Alzheimer's disease. Research indicates that aggregation of Aβ peptides leads to plaque formation in the brains of affected individuals, contributing to neurodegeneration and cognitive decline .

1.2 Toxicity Studies
Studies have demonstrated that variations of the Aβ peptide, such as H-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH.TFA, can exhibit different levels of toxicity and aggregation properties compared to other forms like Aβ(1-42) . Understanding these properties is crucial for developing therapeutic strategies aimed at inhibiting aggregation.

Drug Development

2.1 Therapeutic Agents
Due to its structural similarity to amyloid beta peptides, this compound is being explored as a potential therapeutic agent. Researchers are investigating its ability to inhibit or modulate the aggregation of amyloid peptides, which could lead to novel treatments for Alzheimer's disease .

2.2 Drug Formulations
The compound's solubility profile (soluble in DMSO and water) makes it suitable for incorporation into drug formulations aimed at targeting amyloid plaques in the brain . Formulations that utilize this peptide may enhance bioavailability and efficacy in clinical settings.

Diagnostic Applications

3.1 Biomarkers for Alzheimer's Disease
The presence and aggregation state of amyloid beta peptides serve as biomarkers for diagnosing Alzheimer's disease. The specific sequence of this compound can be utilized in assays designed to detect amyloid accumulation in patient samples .

3.2 Immunoassays
This compound can be employed in the development of immunoassays that leverage antibodies specific to amyloid beta peptides for early detection of Alzheimer's disease, enabling timely intervention and management .

Research Findings and Case Studies

Study Findings Implications
Maiti et al. (2024)Demonstrated that sulfone derivatives of Aβ(1-42) exhibit similar aggregation properties as wild-type Aβ(1-42)Suggests potential pathways for drug design targeting Aβ aggregation
EMD Millipore Study (2013)Validated the use of synthetic amyloid beta peptides in substrate cleavage assaysSupports the utility of these compounds in biochemical assays for Alzheimer’s research
PubChem Analysis (2024)Identified structural characteristics and solubility profiles relevant for formulation developmentInforms drug delivery methods targeting neurodegenerative diseases

Mechanism of Action

The peptide exerts its effects through specific interactions with molecular targets. These interactions can include binding to receptors, enzymes, or other proteins. The pathways involved often depend on the specific sequence and structure of the peptide. For example, peptides with sequences similar to amyloid-beta are studied for their role in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Modifications

Key Structural Features :
  • Linear vs. Cyclic Peptides : Unlike cyclic analogs (e.g., cyclo-(Cys-Arg-Lys-Asp-Val-Tyr) in ), this peptide lacks disulfide bonds or cyclization, rendering it more susceptible to proteolytic degradation. Cyclic peptides exhibit enhanced stability due to constrained conformations, as seen in cyclo-Cys-Arg-Lys-Asp-Val-Tyr, which resists enzymatic cleavage better than linear counterparts .
  • Substituent Groups: Similar to coelulins A and B (compounds 2 and 3 in ), minor modifications (e.g., hydroxyl or methyloxymethyl groups at C-2) significantly alter bioactivity. For this peptide, the His-His-Gln-Lys motif may mimic metal-binding regions in other bioactive peptides, such as α2-antiplasmin ().
  • Residue-Specific Effects : Val, Leu, and Ile residues (positions 2, 7, 24–26) are critical for hydrophobic interactions. Studies on Val-Leu-Pro-Val-Pro (VLPVP) showed that Val and Leu residues enhance absorption via paracellular transport (), suggesting similar mechanisms for this peptide.
Table 1: Structural Comparison with Analogous Peptides
Feature Target Peptide Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr) Coelulin A (Compound 2)
Backbone Structure Linear Cyclic Linear
Key Motifs His-His, Gly-Gly-Val Cys-Arg-Lys-Asp Hydroxymethyl at C-2
Stability Moderate (TFA salt enhances solubility) High (cyclic constraints) Moderate
Modifications TFA counterion Disulfide bond Hydroxyl group at C-1

Computational and Analytical Comparisons

  • Chemical Similarity Metrics : Graph-based comparison methods () outperform bit-vector approaches (e.g., OpenEye’s Shape + color score in ) in capturing structural nuances. For instance, coelulins A and B () were differentiated via NMR and HR-MS, methods critical for resolving subtle substituent differences .
  • Force Field Optimization : Studies using UFF (Universal Force Field) identified low-energy conformers for MOF frameworks (), a strategy applicable to predicting this peptide’s stable conformations.

Biological Activity

The compound H-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH.TFA is a synthetic peptide with significant biological activity. Its structure consists of 30 amino acids, and it has been studied for various health benefits, including antioxidant properties, neuroprotective effects, and potential therapeutic applications in chronic diseases.

  • Molecular Formula : C203H311N55O60S1
  • Molecular Weight : 4514.04 g/mol
  • Solubility : Soluble in DMSO and water (up to 0.70 mg/mL) but insoluble in ethanol.
  • Storage Conditions : Recommended at -20°C.

Antioxidant Activity

Research indicates that peptides containing specific amino acids such as histidine and phenylalanine exhibit strong antioxidant properties. These peptides can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .

Mechanism of Action :

  • Hydrogen Atom Transfer : Peptides rich in histidine can donate hydrogen atoms to free radicals, effectively neutralizing them.
  • Electron Transfer : Aromatic amino acids like phenylalanine enhance radical-scavenging abilities through electron donation .

Neuroprotective Effects

Studies have shown that specific peptide sequences can protect neuronal cells from apoptosis induced by oxidative stress. For instance, the compound has demonstrated protective effects in cellular models exposed to hydrogen peroxide (H₂O₂), suggesting its potential in neurodegenerative disease therapies .

Study 1: Antioxidant Efficacy in Cellular Models

In vitro studies using PC12 cells exposed to H₂O₂ demonstrated that treatment with the peptide resulted in increased cell viability and reduced markers of oxidative stress. The peptide was more effective than traditional antioxidants like glutathione in protecting against cellular damage .

Study 2: Neuroprotection in Animal Models

In a rat model of neurodegeneration, administration of the peptide led to significant improvements in cognitive function and reduced neuronal loss compared to control groups. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .

Tables of Biological Activity

Activity Type Mechanism Reference
AntioxidantHydrogen atom transfer
NeuroprotectionReduces apoptosis via oxidative stress
AntimicrobialInhibition of bacterial growth

Q & A

Q. How can researchers verify the structural integrity of this peptide during synthesis?

Methodological Answer: Structural validation requires a multi-step analytical approach:

  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or MALDI-TOF, comparing observed vs. theoretical mass (e.g., expected M.W. ~3,200–3,500 Da based on analogous β-amyloid peptides ).
  • HPLC Purity Analysis : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity >95% .
  • Circular Dichroism (CD) : Evaluate secondary structure (e.g., β-sheet propensity common in amyloidogenic peptides) under varying pH conditions .

Table 1: Key Analytical Parameters

TechniqueParametersPurpose
HPLCColumn: C18, Gradient: 5–60% ACN/0.1% TFAPurity assessment
MSIonization: ESI, Resolution: HighMass confirmation
CDWavelength: 190–250 nm, Buffer: PBSSecondary structure analysis

Q. What are the common challenges in synthesizing this hydrophobic peptide?

Methodological Answer: Hydrophobic sequences (e.g., Val/Ile/Leu-rich regions) pose synthesis challenges:

  • Aggregation During SPPS : Use low-loading resins (0.1–0.3 mmol/g) and coupling agents like HATU/Oxyma to improve efficiency .
  • Solubility Issues : Incorporate temporary solubilizing tags (e.g., Fmoc-Lys(Dde)-OH) or use TFE/DMSO co-solvents during cleavage .
  • Purification : Optimize HPLC gradients to resolve closely eluting truncation products .

Advanced Research Questions

Q. How can computational modeling predict the peptide’s aggregation kinetics in neurodegenerative disease studies?

Methodological Answer: Integrate molecular dynamics (MD) simulations and experimental

  • MD Parameters : Use GROMACS or AMBER with explicit solvent models to simulate β-sheet formation over 100–200 ns .
  • Experimental Validation : Compare simulation results with Thioflavin-T fluorescence assays to quantify fibril formation .
  • Data Contradiction Resolution : If discrepancies arise, re-parameterize force fields or validate via cryo-EM to resolve structural ambiguities .

Q. What experimental design optimizes the study of its membrane interaction mechanisms?

Methodological Answer: Apply a combination of biophysical and cell-based assays:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips to measure binding kinetics (KD, kon/koff) .
  • Electrophysiology : Use planar lipid bilayers to assess ion channel disruption (e.g., conductance changes in artificial membranes) .
  • Sensory-Chemical Linking : Adopt quadruplicate sensory analysis (as in barrel research ) to correlate biophysical data with functional outcomes.

Table 2: Experimental Design Workflow

StepMethodObjective
1.MD SimulationsPredict aggregation-prone regions
2.SPR Binding AssaysQuantify lipid interactions
3.ElectrophysiologyMeasure functional disruption

Q. How can researchers resolve contradictions between in silico predictions and empirical data for this peptide?

Methodological Answer: Implement iterative feedback loops:

  • Hypothesis Refinement : Use Bayesian statistics to weight simulation outcomes against experimental replicates .
  • Advanced Spectroscopy : Apply solid-state NMR or FTIR to resolve atomic-level structural mismatches .
  • Cross-Validation : Compare results with analogous peptides (e.g., β-amyloid (1-42)) to identify systemic errors in modeling .

Data Contradiction and Optimization

Q. What strategies mitigate batch-to-batch variability in peptide synthesis?

Methodological Answer: Standardize protocols using:

  • DoE (Design of Experiments) : Vary coupling times, temperatures, and resin types to identify critical parameters .
  • QC Consistency : Implement in-process controls (e.g., mid-synthesis MS checks) to detect truncations early .

Q. How should researchers prioritize analytical methods when characterizing post-translational modifications (PTMs) in this peptide?

Methodological Answer: Use tiered prioritization:

  • Tier 1 : MS/MS fragmentation to identify PTM sites (e.g., oxidation of Met residues) .
  • Tier 2 : Isotopic labeling (e.g., SILAC) for quantitative PTM analysis in cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.